molecular formula C6H13NO4 B1205273 2-Amino-2,6-dideoxy-D-glucose CAS No. 6018-53-7

2-Amino-2,6-dideoxy-D-glucose

Cat. No.: B1205273
CAS No.: 6018-53-7
M. Wt: 163.17 g/mol
InChI Key: NTBYIQWZAVDRHA-JGWLITMVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of quinovosamine typically involves the conversion of UDP-N-acetylglucosamine to UDP-quinovosamine. This process is catalyzed by two key enzymes: UDP-N-acetylglucosamine C4,6-dehydratase and UDP-4-reductase . The reaction conditions often require the presence of NADPH as a cofactor .

Industrial Production Methods

Industrial production of quinovosamine can be achieved using engineered strains of Escherichia coli. By introducing specific nucleotide biosynthetic genes from other microorganisms into E. coli, high levels of UDP-quinovosamine can be synthesized . This method leverages the metabolic pathways of E. coli to produce the desired compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,6-dideoxy-D-glucose undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include NADPH for reduction and specific glycosyltransferases for glycosylation . The reactions typically occur under mild conditions, often in aqueous solutions at neutral pH.

Major Products

The major products formed from these reactions include UDP-quinovosamine, UDP-N-acetylglucosaminuronic acid, and various glycosylated compounds such as flavonoid glycosides .

Comparison with Similar Compounds

2-Amino-2,6-dideoxy-D-glucose is similar to other amino sugars such as glucosamine and rhamnosamine. it is unique in its specific structural configuration and its role in certain bacterial glycans . Other similar compounds include:

This compound’s uniqueness lies in its specific role in the glycans of certain pathogenic bacteria, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6018-53-7

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-amino-3,4,5-trihydroxyhexanal

InChI

InChI=1S/C6H13NO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,7H2,1H3/t3-,4+,5-,6-/m1/s1

InChI Key

NTBYIQWZAVDRHA-JGWLITMVSA-N

Isomeric SMILES

C[C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O

SMILES

CC(C(C(C(C=O)N)O)O)O

Canonical SMILES

CC(C(C(C(C=O)N)O)O)O

Synonyms

6-desoxy-D-glucosamine
6-desoxy-D-glucosamine hydrochloride
quinovosamine

Origin of Product

United States

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